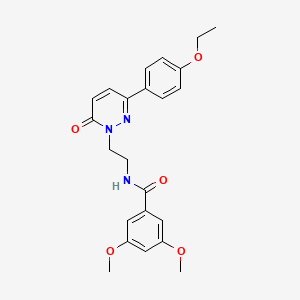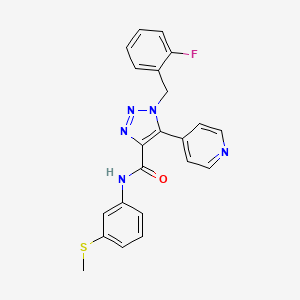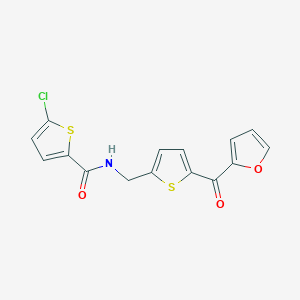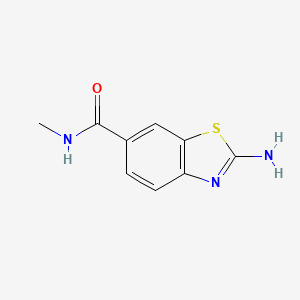
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that may include the use of protective groups, Friedel–Crafts reactions, and cyclization techniques. For instance, Mizuno et al. (2006) described the efficient synthesis of related metabolites through the use of methanesulfonyl as a protective group and the Krohnke reaction for cyclization, leading to high-yield production of novel compounds (M. Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure can be characterized through techniques such as single crystal X-ray diffraction and DFT calculations. Karabulut et al. (2014) demonstrated the analysis of a similar compound's structure, highlighting the effects of intermolecular interactions on molecular geometry and the importance of dimerization and crystal packing in determining the dihedral angles and rotational conformation of aromatic rings (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structure can lead to various products depending on the conditions. Kurihara et al. (1980) explored reactions leading to the synthesis of pyrrolo[1,2-a]quinazoline derivatives, demonstrating the versatility of these compounds in chemical synthesis (T. Kurihara et al., 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in various environments. Analysis through techniques like X-ray diffraction provides insights into the crystalline structure, which is crucial for the material's application in solid-state devices.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for forming derivatives, are vital for the application of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide in synthesis and drug development. Studies such as those by Lempert-Sréter et al. (1983) provide a basis for understanding the reactivity and potential applications of similar compounds (M. Lempert-Sréter et al., 1983).
References
- (M. Mizuno et al., 2006)
- (Sedat Karabulut et al., 2014)
- (T. Kurihara et al., 1980)
- (M. Lempert-Sréter et al., 1983)
Aplicaciones Científicas De Investigación
Radiotracer Development for Angiotensin II Receptors :
- Research has been conducted on radiolabelled, nonpeptide angiotensin II antagonists, including compounds similar in structure to "N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide" for imaging angiotensin II, AT1 receptors. This development is crucial for understanding cardiovascular diseases and developing targeted therapies (Hamill et al., 1996).
Antibacterial and Antifungal Applications :
- A series of compounds with a similar chemical structure have been synthesized and tested for antibacterial activity against various strains of bacteria, as well as for their inhibitory action against fungi. These findings are significant in the development of new treatments for microbial diseases (Desai et al., 2013).
Neuroprotective Properties :
- Studies have identified compounds related to "this compound" that exhibit antioxidant, anti-inflammatory, and neuroprotective properties. These compounds have potential applications in reducing neuronal oxidative damage (Hur et al., 2013).
Potential in Treating Neurological Disorders :
- Some related compounds have been evaluated for their ability to inhibit certain enzymes, suggesting their potential use in the treatment of neurological disorders like Alzheimer's disease (Dundar et al., 2019).
Antioxidant Activity :
- Research on pyridazine derivatives, closely related to the chemical structure , has shown promising antioxidant properties. These compounds could be significant in developing new antioxidant therapies (Mateev et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-18-7-5-16(6-8-18)21-9-10-22(27)26(25-21)12-11-24-23(28)17-13-19(29-2)15-20(14-17)30-3/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNOPDAPVVJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)




![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)


![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
